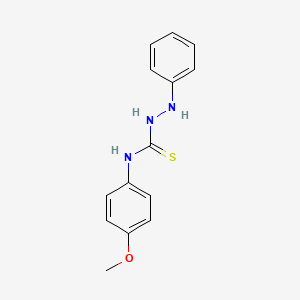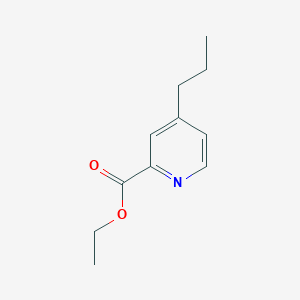
Ethyl 4-propylpyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-propylpyridine-2-carboxylate is an organic compound belonging to the class of esters. It is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 2-position and a propyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-propylpyridine-2-carboxylate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of 4-propylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: Ethyl 4-propylpyridine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-propylpyridine-2-carboxylic acid and ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Hydrolysis: 4-propylpyridine-2-carboxylic acid and ethanol.
Reduction: 4-propylpyridine-2-carbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-propylpyridine-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 4-propylpyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites. The compound’s effects are mediated through pathways involving nucleophilic attack on the ester carbonyl group, resulting in the cleavage of the ester bond .
類似化合物との比較
Ethyl 4-methylpyridine-2-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 4-ethylpyridine-2-carboxylate: Contains an ethyl group at the 4-position.
Ethyl 4-butylpyridine-2-carboxylate: Features a butyl group at the 4-position.
Uniqueness: Ethyl 4-propylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
99985-98-5 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 4-propylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-10(8-9)11(13)14-4-2/h6-8H,3-5H2,1-2H3 |
InChIキー |
FXELLUFHTZGPIG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=NC=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


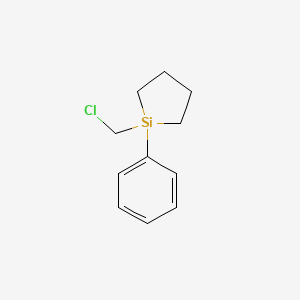
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
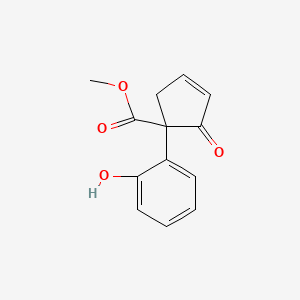
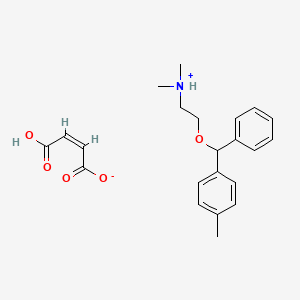
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)

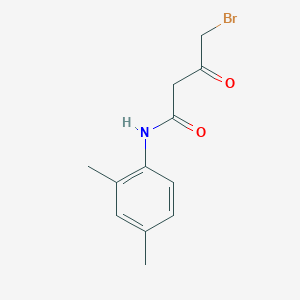

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
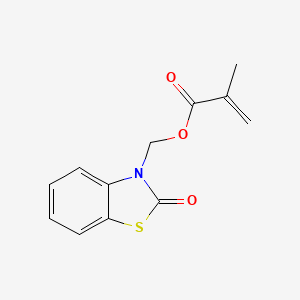
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
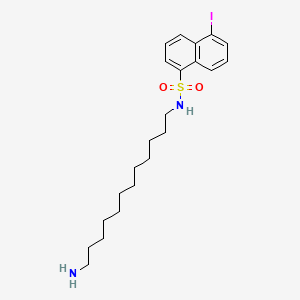
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
